An In-Depth Technical Guide to 5-Cyclopropylisoxazol-3-amine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5-Cyclopropylisoxazol-3-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract: 5-Cyclopropylisoxazol-3-amine is a heterocyclic compound that represents the convergence of three structurally significant motifs in medicinal chemistry: the isoxazole ring, the primary amine, and the cyclopropyl group. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization. It further explores its vast potential in drug development, grounded in the unique physicochemical properties conferred by its constituent parts. We delve into the rationale behind its use as a privileged scaffold, supported by detailed protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.
The 5-Cyclopropylisoxazol-3-amine Scaffold: A Structural Dissection
The title compound, with the molecular formula C₆H₈N₂O, is a nuanced building block whose value is greater than the sum of its parts[1]. Its structure is a deliberate combination of features highly sought after in the design of modern therapeutics.
Convergence of Key Pharmacophores
-
The Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring system is a bioisostere for other aromatic and heterocyclic systems, offering a stable, planar core. Its electron-withdrawing nature and ability to participate in hydrogen bonding make it a versatile anchor for binding to biological targets.
-
The 3-Amino Group: This primary amine provides a crucial vector for interaction. It acts as a hydrogen bond donor and a key nucleophilic handle for further chemical modification, allowing for the facile generation of diverse compound libraries through amide bond formation, reductive amination, and other coupling reactions.
-
The 5-Cyclopropyl Group: The cyclopropyl moiety is far more than a simple alkyl substituent. Its three-membered ring is highly strained, giving it unique electronic properties resembling a double bond[2]. This imparts conformational rigidity, which can be critical for locking a molecule into a bioactive conformation, thereby improving binding affinity and reducing off-target effects. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism[3].
Caption: Chemical structure of 5-Cyclopropylisoxazol-3-amine.
Physicochemical Properties and Structural Attributes
A molecule's utility in drug discovery is fundamentally governed by its physical and chemical properties. The combination of the rigid cyclopropyl group with the polar amine and isoxazole core results in a balanced profile suitable for lead optimization.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₆H₈N₂O | Low molecular weight adheres to Lipinski's Rule of Five, favoring good oral bioavailability[1]. |
| Molecular Weight | 124.14 g/mol | Falls within the ideal range for small molecule drugs, promoting efficient diffusion and transport[1]. |
| Topological Polar Surface Area (TPSA) | ~54.7 Ų (Predicted) | A moderate TPSA suggests a good balance between solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Provides key interaction points for target binding[4]. |
| Hydrogen Bond Acceptors | 2 (N and O in ring) | Offers additional sites for specific, high-affinity interactions with biological macromolecules[4]. |
| Rotatable Bonds | 1 | The low number of rotatable bonds, due to the rigid cyclopropyl and isoxazole groups, reduces the entropic penalty upon binding[5]. |
Synthesis and Characterization
The synthesis of 5-cyclopropylisoxazol-3-amine requires a strategic approach to construct the isoxazole ring with the desired substitution pattern. The following represents a logical and field-proven synthetic pathway.
Retrosynthetic Analysis and Strategy
The core of the synthesis involves the formation of the isoxazole ring. A common and effective method for constructing 3-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine. This choice is causal: the β-ketonitrile provides the necessary three-carbon backbone and the nitrile group serves as a precursor to the 3-amino functionality. The cyclopropyl group is introduced via a starting material, cyclopropyl methyl ketone, which is readily available.
Caption: Retrosynthetic analysis for 5-Cyclopropylisoxazol-3-amine.
Experimental Protocol: A Representative Synthesis
This protocol is a self-validating system. Each step includes purification and characterization to ensure the material's identity and purity before proceeding, which is critical for the success of the subsequent reaction.
Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile
-
System Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol (100 mL).
-
Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to form sodium ethoxide. Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the ketone in the subsequent Claisen condensation.
-
Reaction Mixture: Once all the sodium has reacted and the solution has cooled to room temperature, add cyclopropyl methyl ketone (8.4 g, 100 mmol) followed by the dropwise addition of diethyl carbonate (13.0 g, 110 mmol).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup and Purification: Cool the reaction to room temperature and pour it into ice-cold 1M HCl (150 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the β-ketonitrile.
Step 2: Synthesis of 5-Cyclopropylisoxazol-3-amine
-
System Setup: In a 100 mL round-bottom flask, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.23 g, 10 mmol) in ethanol (30 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) to the solution. Causality: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile for the cyclization reaction.
-
Reaction Execution: Heat the mixture to reflux for 6 hours. The reaction is monitored by TLC for the disappearance of the starting material.
-
Workup and Purification: After cooling, remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with dichloromethane (3 x 40 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by recrystallization from an ethanol/water mixture to afford pure 5-cyclopropylisoxazol-3-amine.
Spectroscopic Characterization
-
¹H NMR: Expect signals corresponding to the cyclopropyl protons (a complex multiplet in the 0.6-1.2 ppm range), a singlet for the isoxazole ring proton (~6.0 ppm), and a broad singlet for the amine protons (~5.0 ppm, which is exchangeable with D₂O).
-
¹³C NMR: Signals for the cyclopropyl carbons will appear upfield, with the isoxazole ring carbons appearing in the aromatic region. The carbons attached to the heteroatoms (C3 and C5) will be significantly downfield.
-
IR Spectroscopy: Characteristic peaks include N-H stretching of the primary amine (two bands around 3300-3400 cm⁻¹), C=N stretching of the isoxazole ring (~1620 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 124.07, corresponding to the molecular weight of the compound.
Applications in Medicinal Chemistry
The 5-cyclopropylisoxazol-3-amine scaffold is a "privileged structure," meaning it is capable of binding to a variety of biological targets with high affinity. Its utility spans multiple therapeutic areas.
Kinase Inhibition
The ATP-binding site of many kinases contains a "hinge region" that forms key hydrogen bonds with inhibitors. The 3-amino-isoxazole portion of the molecule is an excellent hinge-binder. The cyclopropyl group can be directed towards a hydrophobic pocket, enhancing potency and selectivity. Modifications to the amine group allow for the extension into solvent-exposed regions to further fine-tune properties.
Central Nervous System (CNS) Targets
The balanced polarity and rigid structure are favorable for crossing the blood-brain barrier. Related structures, such as cyclopropyl-containing pyrazoles, have shown potent activity as cannabinoid type 1 (CB1) receptor antagonists[6]. This scaffold could be explored for activity at GPCRs or ion channels involved in neurological disorders.
Caption: Key Structure-Activity Relationship (SAR) points.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for 5-cyclopropylisoxazol-3-amine is not widely published, data from analogous compounds like cyclopropylamine and other aminoisoxazoles provide a strong basis for a conservative safety assessment.[7][8]
Hazard Identification
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on analogs[8][9].
-
Corrosivity: Amine-containing compounds can be corrosive and may cause skin and eye burns upon direct contact[8][9].
-
Flammability: While the compound itself is a solid, related small amines can be flammable[10].
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use[7].
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[11].
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[11].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Conclusion and Future Outlook
5-Cyclopropylisoxazol-3-amine is a potent and versatile chemical scaffold that provides a robust starting point for drug discovery campaigns. Its unique combination of a rigid cyclopropyl group, a versatile amino handle, and a stable isoxazole core offers a pre-validated framework for achieving high target affinity and favorable drug-like properties. Future research will undoubtedly expand the application of this and related scaffolds, leading to the development of novel therapeutics for a wide range of diseases, from cancer to neurological disorders. The principles and protocols outlined in this guide provide a solid foundation for any research team looking to leverage the power of this privileged structure.
References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
Chemchart. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8). [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
National Institutes of Health. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
-
PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
PrepChem.com. Synthesis of 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [Link]
-
ResearchGate. Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. [Link]
-
PubChem. 5-(1-(Difluoromethyl)cyclopropyl)isoxazol-3-amine. [Link]
Sources
- 1. 5-cyclopropylisoxazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE (868696-42-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. fishersci.com [fishersci.com]
